molecular formula C28H33N3O5 B11644840 2,7,7-trimethyl-N-(5-methyl-2-pyridinyl)-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

2,7,7-trimethyl-N-(5-methyl-2-pyridinyl)-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

Cat. No.: B11644840
M. Wt: 491.6 g/mol
InChI Key: RSCAVCCVMAPKDV-UHFFFAOYSA-N
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Description

2,7,7-trimethyl-N-(5-methyl-2-pyridinyl)-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound, with its unique structure, may exhibit interesting pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7,7-trimethyl-N-(5-methyl-2-pyridinyl)-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide typically involves multi-step organic reactions. The starting materials may include 3,4,5-trimethoxybenzaldehyde, 2-methylpyridine, and other reagents. The key steps may involve:

    Condensation Reaction: Combining 3,4,5-trimethoxybenzaldehyde with a suitable amine to form an intermediate.

    Cyclization: The intermediate undergoes cyclization to form the quinoline core.

    Functional Group Modification: Introduction of the carboxamide group and other functional groups under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups or the quinoline core.

    Reduction: Reduction reactions may target the carbonyl group, converting it to an alcohol.

    Substitution: Substitution reactions can occur at the pyridine or quinoline rings, introducing various substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce alcohol derivatives.

Scientific Research Applications

Chemistry

This compound can be used as a building block in organic synthesis, particularly in the development of new quinoline derivatives with potential biological activities.

Biology

In biological research, this compound may be studied for its interactions with various biomolecules, such as proteins or nucleic acids.

Medicine

Quinoline derivatives are known for their therapeutic potential. This compound may be investigated for its potential as an anti-inflammatory, antimicrobial, or anticancer agent.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2,7,7-trimethyl-N-(5-methyl-2-pyridinyl)-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide likely involves interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects may be mediated through pathways involving signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound, known for its antimalarial properties.

    Chloroquine: A well-known antimalarial drug.

    Quinacrine: Another antimalarial agent with additional uses in treating autoimmune diseases.

Uniqueness

What sets 2,7,7-trimethyl-N-(5-methyl-2-pyridinyl)-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other quinoline derivatives.

Properties

Molecular Formula

C28H33N3O5

Molecular Weight

491.6 g/mol

IUPAC Name

2,7,7-trimethyl-N-(5-methylpyridin-2-yl)-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,6,8-tetrahydroquinoline-3-carboxamide

InChI

InChI=1S/C28H33N3O5/c1-15-8-9-22(29-14-15)31-27(33)23-16(2)30-18-12-28(3,4)13-19(32)25(18)24(23)17-10-20(34-5)26(36-7)21(11-17)35-6/h8-11,14,24,30H,12-13H2,1-7H3,(H,29,31,33)

InChI Key

RSCAVCCVMAPKDV-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1)NC(=O)C2=C(NC3=C(C2C4=CC(=C(C(=C4)OC)OC)OC)C(=O)CC(C3)(C)C)C

Origin of Product

United States

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